molecular formula C7H16ClNO B13997000 3-Amino-5-methyl-hexan-2-one CAS No. 5440-24-4

3-Amino-5-methyl-hexan-2-one

Cat. No.: B13997000
CAS No.: 5440-24-4
M. Wt: 165.66 g/mol
InChI Key: SUACQQMTWXXZEZ-UHFFFAOYSA-N
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Description

3-Amino-5-methyl-hexan-2-one is an organic compound with the molecular formula C7H15NO It is a derivative of hexanone, featuring an amino group at the third position and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methyl-hexan-2-one can be achieved through several methods. One common approach involves the reaction of 5-methyl-2-hexanone with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methyl-hexan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

3-Amino-5-methyl-hexan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-5-methyl-hexan-2-one exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds and participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-Dimethylaminomethyl-5-methylhexan-2-one: Similar in structure but with a dimethylamino group instead of an amino group.

    3-Amino-5-methyl-2-hexanone: Another isomer with slight structural differences.

Uniqueness

3-Amino-5-methyl-hexan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

5440-24-4

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

3-amino-5-methylhexan-2-one;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-5(2)4-7(8)6(3)9;/h5,7H,4,8H2,1-3H3;1H

InChI Key

SUACQQMTWXXZEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)C)N.Cl

Origin of Product

United States

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